molecular formula C8H10N2O B598835 (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol CAS No. 1201785-11-6

(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol

Cat. No.: B598835
CAS No.: 1201785-11-6
M. Wt: 150.181
InChI Key: BBEBIHQSRVQVJR-UHFFFAOYSA-N
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Description

(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is significant in organic synthesis and pharmaceutical chemistry due to its potential biological activities and versatility in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of imidazo[1,2-a]pyridine derivatives, which undergo functionalization through radical reactions, transition metal catalysis, or metal-free oxidation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: A closely related compound with similar structural features.

    Imidazo[1,2-b]pyridine: Another analog with slight differences in the ring structure.

    Imidazo[1,2-c]pyridine: A variant with distinct chemical properties.

Uniqueness: (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol is unique due to its specific functional groups and the position of the methanol moiety. This uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

1,8a-dihydroimidazo[1,2-a]pyridin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h1-5,8-9,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEBIHQSRVQVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2NC=C(N2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717323
Record name (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201785-11-6
Record name (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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